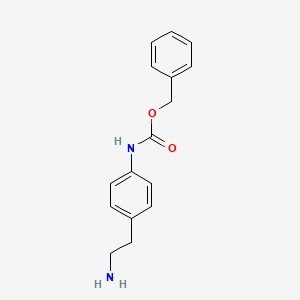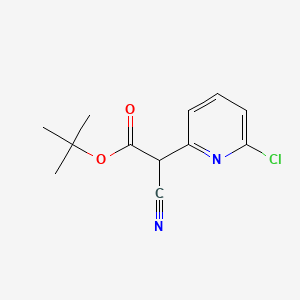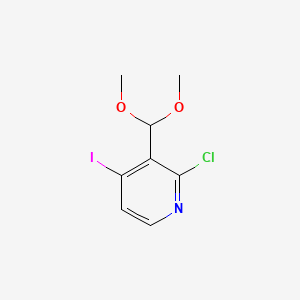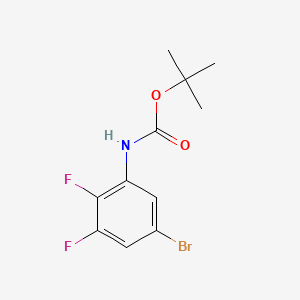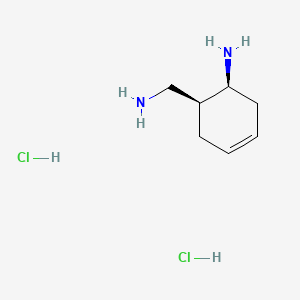
2-Isopropyl-4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
Overview
Description
Scientific Research Applications
Thiazole Derivatives in Drug Development
Thiazole derivatives have been extensively studied for their pharmacological properties, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, and antitumor activities. The diversity of therapeutic applications proposed in patents for thiazole derivatives with pharmacological activity toward receptors underscores the unpredictability of pharmacological activity resulting from structural modification of a prototype drug molecule. Thiazole scaffolds continue to hold great potential in chemical pharmaceutical research due to their ability to act on multiple signaling pathways and targets, offering avenues for the development of new therapeutic agents with varied modes of action (Leoni, Locatelli, Morigi, & Rambaldi, 2014).
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds like thiazole derivatives serves as a building block for developing various classes of heterocyclic compounds and dyes. The unique reactivity of certain precursors offers mild reaction conditions for generating versatile products, highlighting the significance of thiazole and its derivatives in the synthesis of heterocycles and their importance in the pharmaceutical industry (Gomaa & Ali, 2020).
Antibacterial Activity
Thiazole derivatives exhibit significant antibacterial activity against a variety of bacteria and pathogens. This class of compounds has played an important role in the pharmaceutical industry, showing significant anticancer, anti-tuberculous, antioxidant, and anti-inflammatory activities. The ongoing research in designing new biologically active thiazole derivatives to explore their antibacterial properties further emphasizes the therapeutic significance of thiazole derivatives (Mohanty et al., 2021).
Antioxidant and Anti-inflammatory Agents
The development of new antioxidant and anti-inflammatory agents using benzofused thiazole analogues highlights the potential of thiazole derivatives as templates for evaluating new anti-inflammatory agents and antioxidants. The synthesis and in vitro evaluation of these derivatives for antioxidant and anti-inflammatory activities demonstrate their potential in therapeutic applications (Raut et al., 2020).
Mechanism of Action
Target of Action
It is used as a reagent to borylate arenes , which suggests that its targets could be arene compounds.
Mode of Action
The compound interacts with its targets (arenes) through a process called borylation . This is a chemical reaction where a boron atom is added to an organic molecule. The resulting changes include the formation of new bonds and potentially altered chemical properties of the target molecule.
Biochemical Pathways
The process of borylation can lead to the formation of boronic acids and boronates , which are involved in various biochemical reactions and pathways.
Pharmacokinetics
It is soluble in water , which could potentially influence its absorption and distribution in biological systems.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific arene it interacts with. One potential result is the preparation of fluorenylborolane . It can also be used in the synthesis of intermediates for generating conjugated copolymers .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, it is moisture sensitive , so its storage and use require dry conditions. Furthermore, its solubility in water could affect its behavior in aqueous environments.
properties
IUPAC Name |
4-methyl-2-propan-2-yl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22BNO2S/c1-8(2)11-15-9(3)10(18-11)14-16-12(4,5)13(6,7)17-14/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLEUVXUJQARRSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(S2)C(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675278 | |
| Record name | 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1218789-55-9 | |
| Record name | 4-Methyl-2-(1-methylethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-55-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-2-(propan-2-yl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60675278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Isopropyl-4-methylthiazole-5-boronic acid, pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



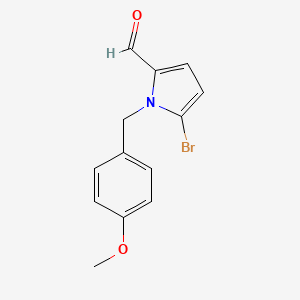

![2-Methylimidazo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B581299.png)

